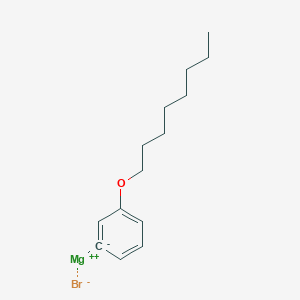

Magnesium;octoxybenzene;bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H21BrMgO |

|---|---|

Molecular Weight |

309.52 g/mol |

IUPAC Name |

magnesium;octoxybenzene;bromide |

InChI |

InChI=1S/C14H21O.BrH.Mg/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h7-8,11-12H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

AFJLRHYFDLUZBL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Octoxybenzene Magnesium Bromide

Direct Oxidative Addition Synthesis from Aryl Bromides

The most traditional and widely used method for preparing Grignard reagents, including octoxybenzene magnesium bromide, is the direct reaction of an aryl halide with magnesium metal. numberanalytics.comyoutube.com This process, known as oxidative addition, involves the insertion of magnesium (in its elemental state, Mg(0)) into the carbon-bromine bond of 1-bromo-4-octoxybenzene, resulting in the formation of the organomagnesium compound where magnesium is in the +2 oxidation state. youtube.com

Magnesium Activation Protocols and Mechanistic Aspects

A critical factor in the successful synthesis of Grignard reagents via oxidative addition is the activation of the magnesium metal. numberanalytics.com Magnesium is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction. stackexchange.com Several methods have been developed to disrupt this layer and expose a fresh, reactive metal surface.

Mechanical and Chemical Activation Methods:

| Activation Method | Description | Key Features |

| Mechanical Activation | Crushing magnesium turnings in situ or vigorous stirring can physically break the oxide layer. stackexchange.comresearchgate.net Sonication is another effective mechanical method. stackexchange.com | Simple and avoids chemical contaminants. |

| Chemical Activation | Common activators include iodine, 1,2-dibromoethane, and methyl iodide. stackexchange.com These reagents react with the magnesium surface to generate magnesium halides, which etch the oxide layer. stackexchange.com | 1,2-dibromoethane is advantageous as it produces gaseous ethylene, providing a visual cue for activation. stackexchange.com |

| Use of Pre-activated Magnesium | Rieke magnesium, a highly reactive form of magnesium, can be prepared by the reduction of magnesium chloride. unl.eduechemi.com | Circumvents the need for in-situ activation but requires separate preparation. |

| Hydride Activation | Diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures. acs.org | Offers reliable initiation, even under dilute conditions. acs.org |

The mechanism of Grignard reagent formation is believed to proceed through a single electron transfer (SET) from the magnesium surface to the aryl halide. This generates a radical anion, which then fragments to form an aryl radical and a halide anion. The aryl radical subsequently reacts with the magnesium surface to form the Grignard reagent.

Solvent Selection and Influence on Grignard Formation

The choice of solvent is paramount in Grignard reagent synthesis as it influences the stability and reactivity of the organomagnesium compound. numberanalytics.comrsc.org Ethereal solvents are typically employed due to their ability to solvate and stabilize the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center. byjus.comquora.com

Common Solvents for Grignard Reagent Formation:

| Solvent | Properties and Effects |

| Diethyl Ether (Et₂O) | A classic and effective solvent for many Grignard reactions. numberanalytics.com Its high volatility can be a drawback for reactions requiring higher temperatures. |

| Tetrahydrofuran (B95107) (THF) | A more polar ether than diethyl ether, it is an excellent solvent for Grignard reagent formation and is often preferred. numberanalytics.combyjus.com It has a higher boiling point than diethyl ether. numberanalytics.com |

| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | A greener alternative to THF, derivable from renewable resources. rsc.orgresearchgate.net It often provides superior or equal performance and can suppress side reactions like Wurtz coupling. rsc.orgresearchgate.net |

| Toluene | Can be used as a co-solvent, particularly when higher reaction temperatures are necessary. rsc.org |

The solvent not only stabilizes the Grignard reagent but also influences the Schlenk equilibrium, which describes the distribution of species in solution (R₂Mg, MgX₂, and RMgX). This equilibrium can affect the reactivity of the Grignard reagent in subsequent reactions.

Control of Reaction Initiation and Exothermicity

The formation of Grignard reagents is a highly exothermic process, and controlling the reaction is crucial for safety and to minimize side reactions. mt.comquora.com The reaction often has an induction period, after which the reaction can proceed vigorously. mt.com

Effective control strategies include:

Controlled Addition: The aryl bromide is typically added slowly to the suspension of magnesium in the solvent to maintain a manageable reaction temperature. orgsyn.org

Initiation: A small amount of the halide can be added initially, and the reaction mixture gently warmed to initiate the reaction. Once initiated, the remaining halide is added at a controlled rate. researchgate.net

Monitoring: The reaction temperature should be carefully monitored. A rise in temperature indicates the onset of the reaction. acs.org

Heat Dissipation: For larger-scale reactions, efficient stirring and external cooling are essential to dissipate the heat generated.

Halogen-Magnesium Exchange Reactions

An alternative and powerful method for the preparation of functionalized Grignard reagents, including what would be octoxybenzene magnesium bromide, is the halogen-magnesium exchange. clockss.orgharvard.edu This method involves the reaction of an aryl halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). harvard.edu

Functional Group Tolerance in Exchange Processes

A significant advantage of the halogen-magnesium exchange is its tolerance of a wide range of functional groups that would otherwise react with magnesium metal under direct synthesis conditions. clockss.orgresearchgate.net This is because the exchange can often be carried out at low temperatures, where the reactivity of the Grignard reagent is attenuated. harvard.edu

Functional groups such as esters, nitriles, and amides can be tolerated, especially when using reagents like i-PrMgCl•LiCl. clockss.orgresearchgate.net The presence of lithium chloride breaks up magnesium-ate complexes, leading to more reactive and soluble Grignard reagents that can undergo exchange at lower temperatures, thus preserving sensitive functionalities. clockss.org

Catalytic Approaches for Halogen-Magnesium Exchange

The rate of halogen-magnesium exchange can be significantly enhanced through the use of catalytic additives. The addition of lithium chloride to i-PrMgCl has been shown to dramatically accelerate the exchange reaction, allowing it to proceed smoothly under mild conditions. clockss.orgresearchgate.net This "turbo-Grignard" reagent is highly effective for the preparation of a variety of aryl and heteroaryl magnesium compounds. researchgate.net The use of such catalytic systems expands the scope of the halogen-magnesium exchange, making it a versatile tool for the synthesis of complex organometallic reagents. clockss.org

Alternative and Emerging Synthetic Routes for Organomagnesium Compounds

Beyond the traditional direct insertion of magnesium into an organohalide bond, several alternative methods for preparing Grignard reagents have been developed. These routes are often necessary for substrates with sensitive functional groups that would not be compatible with the conditions of classical Grignar formation. Among the most significant of these are halogen-magnesium exchange and deprotonation of acidic C-H bonds.

The halogen-magnesium exchange reaction, for instance, allows for the preparation of highly functionalized organomagnesium reagents. thieme-connect.com This method typically involves the reaction of an aryl or vinyl halide with an isopropylmagnesium halide, often at low temperatures to ensure the stability of sensitive groups like esters, nitriles, or imines. thieme-connect.com The use of i-PrMgCl·LiCl, often termed a "turbo Grignard" reagent, has been shown to significantly accelerate the bromine-magnesium exchange, allowing it to proceed under mild conditions and with a high tolerance for a wide array of functional groups. researchgate.netclockss.org This approach is particularly valuable for preparing Grignard reagents from less reactive aryl bromides. researchgate.net

Direct deprotonation of an aromatic or heteroaromatic C-H bond, also known as magnesiation, represents a powerful strategy for the regioselective synthesis of organomagnesium compounds without a halogen precursor. This method relies on the use of strong, non-nucleophilic magnesium amide bases. Traditionally, strong lithium bases like alkyllithiums or lithium amides have been employed for such deprotonations; however, the resulting organolithium species can be excessively reactive, leading to undesirable side reactions. google.com

The development of highly reactive magnesium amide bases has provided a valuable alternative. A notable example is magnesium-bis-diisopropylamide (MBDA), prepared from diisopropylamine (B44863) and dibutylmagnesium. This base has proven effective for the non-cryogenic magnesiation of various fluoro-substituted arenes and heteroarenes in hydrocarbon solvents. acs.org The resulting arylmagnesium amides are often more stable than their lithium counterparts.

Mixed lithium-magnesium amides, such as those generated from the reaction of an amine with i-PrMgCl·LiCl, have also emerged as highly effective reagents for deprotonation. google.com These bases can deprotonate a range of aromatic and heterocyclic compounds, providing access to Grignard reagents that might be difficult to prepare through other means. The choice of solvent and reaction temperature is critical and can be tailored to the specific substrate. google.com For example, while harsh conditions are sometimes required for the Br/Mg-exchange on aryl ethers, chelation-assisted deprotonation can offer a more controlled route. clockss.org

Table 1: Examples of Deprotonative Magnesiation of (Hetero)arenes with Magnesium Amide Bases

| Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Quinoline | (TMP)₂Mg·2LiCl | THF | 25 | 8-Magnesiated quinoline | >98 | google.com |

| Isoquinoline | (TMP)₂Mg·2LiCl | THF | 25 | 1-Magnesiated isoquinoline | >98 | google.com |

| 2-Phenylpyridine | (TMP)₂Mg·2LiCl | THF | 50 | Ortho-magnesiated 2-phenylpyridine | >98 | google.com |

| 1-Phenylpyrazole | (TMP)₂Mg·2LiCl | THF | 50 | Ortho-magnesiated 1-phenylpyrazole | >98 | google.com |

| 4-Fluorobenzonitrile | MBDA | Hexanes | 25 | Not successful due to cyano group reaction | - | beyondbenign.org |

| N,N-diisopropyl-4-fluorobenzamide | MBDA | Hexanes | 25 | Magnesiated amide derivative | 63-80 | beyondbenign.org |

TMP = 2,2,6,6-Tetramethylpiperidide MBDA = Magnesium-bis-diisopropylamide

Green Chemistry Approaches in Organomagnesium Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have been increasingly applied to the synthesis of organomagnesium compounds. umb.edu A primary focus has been the reduction or replacement of hazardous organic solvents traditionally used in Grignard reactions, such as diethyl ether and tetrahydrofuran (THF). beyondbenign.orgsciencedaily.com

A systematic evaluation of alternative solvents has identified 2-methyltetrahydrofuran (2-MeTHF) as a promising greener substitute. rsc.orgrsc.org Derived from renewable resources, 2-MeTHF has been shown to be as effective or even superior to traditional ether solvents in many Grignard reactions, notably in suppressing the formation of Wurtz coupling by-products. rsc.orgrsc.org Another solvent, cyclopentyl methyl ether (CPME), also demonstrates favorable properties, including resistance to peroxide formation and easier drying due to its ability to form an azeotrope with water. rsc.orgrsc.org

Table 2: Performance of Greener Solvents in Aryl Grignard Reactions

| Aryl Halide | Electrophile | Solvent | Product Yield (%) | By-product Ratio (Product:Wurtz) | Reference |

|---|---|---|---|---|---|

| Benzyl Chloride | Benzaldehyde | Et₂O | - | 80:20 | rsc.org |

| Benzyl Chloride | Benzaldehyde | THF | - | 30:70 | rsc.org |

| Benzyl Chloride | Benzaldehyde | 2-MeTHF | - | 80:20 | rsc.org |

| 3-Bromoanisole | Benzaldehyde | Et₂O | 69 | - | rsc.org |

| 3-Bromoanisole | Benzaldehyde | THF | 75 | - | rsc.org |

| 3-Bromoanisole | Benzaldehyde | 2-MeTHF | 74 | - | rsc.org |

Another significant advancement in green organomagnesium synthesis is the use of mechanochemistry, specifically ball-milling. sciencedaily.comlabcompare.com This technique allows for the preparation of Grignard reagents from magnesium metal and an organic halide with a drastic reduction in the amount of solvent required—often only a catalytic amount. thieme-connect.comsciencedaily.comlabcompare.com Remarkably, these reactions can often be performed in the air, eliminating the need for strict inert atmosphere conditions, which simplifies the procedure and reduces costs. thieme-connect.comsciencedaily.com This solvent-minimizing approach has also been shown to overcome solubility issues encountered with some solid organohalides in traditional solution-based methods. sciencedaily.comlabcompare.com The mechanochemical approach has been successfully applied to a variety of aryl bromides, showcasing its potential as a more sustainable and efficient method for generating Grignard reagents. thieme-connect.com

Coordination Chemistry of Magnesium Octoxybenzene Bromide Complexes

Ligand Coordination Modes in Organomagnesium Systems

The coordination environment around the magnesium center in a Grignard reagent is a critical determinant of its structure and reactivity. The magnesium atom, acting as a Lewis acid, seeks to achieve a stable, coordinatively saturated state, typically a tetrahedral geometry, by coordinating with various ligands present in the system.

The octoxybenzene group in octoxyphenylmagnesium bromide is not merely a spectator ligand. The oxygen atom of the octoxy group, possessing lone pairs of electrons, has the potential to coordinate intramolecularly to the magnesium center. This would result in the formation of a five-membered chelate ring, a stabilizing feature in coordination chemistry.

Furthermore, the bulky nature of the octoxybenzene ligand can exert significant steric influence. Studies on aryl Grignard reagents with sterically demanding groups have shown that such bulk can affect the position of aggregation equilibria in solution. researchgate.net The large octyl chain would create a sterically hindered environment around the magnesium center, potentially favoring monomeric species over larger aggregates.

The concept of inner- and outer-sphere coordination helps to describe the relationship between the magnesium ion and the surrounding molecules.

Inner-sphere complexes involve direct, covalent bonding between a ligand and the central metal ion. differencebetween.comwikipedia.org For octoxyphenylmagnesium bromide, the octoxybenzene carbanion and the bromide anion are considered inner-sphere ligands. Solvent molecules, such as tetrahydrofuran (B95107) (THF) or diethyl ether, that directly bind to the magnesium center are also part of the inner coordination sphere. libretexts.org These directly bound ligands are not easily exchanged. libretexts.org

Outer-sphere complexes involve ions or molecules that are associated with the central metal complex but are not directly bonded to it, often separated by inner-sphere ligands or a layer of solvent molecules. pediaa.com Interactions in the outer sphere are typically electrostatic, such as hydrogen bonding. nih.gov In a solution of octoxyphenylmagnesium bromide, additional solvent molecules or counterions that interact with the coordinated ligands through weaker forces would constitute the outer coordination sphere. While the primary reactivity is dictated by the inner sphere, the outer sphere can influence solubility and the kinetics of reactions.

Solvation and Aggregation Behavior (Schlenk Equilibrium)

Grignard reagents in solution are not simple monomeric species of the formula RMgX. They exist in a complex dynamic equilibrium involving multiple chemical entities, a concept first described by Wilhelm Schlenk. acs.orgwikipedia.org

The Schlenk equilibrium describes the redistribution of substituents on the magnesium center, where two molecules of the organomagnesium halide (RMgX) are in equilibrium with the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂). wikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is highly dependent on several factors, including the nature of the organic group (R), the halide (X), the solvent, concentration, and temperature. wikipedia.org For aryl Grignard reagents, the equilibrium often lies in favor of the RMgX species, but all three components are typically present in solution. researchgate.net

Ethereal solvents are essential for the formation and stability of Grignard reagents. The lone pair electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium center, stabilizing the organometallic species and preventing its decomposition. leah4sci.com The choice of ether can significantly impact the structure and reactivity of the Grignard reagent.

Diethyl ether (Et₂O): In diethyl ether, Grignard reagents often exist as monomers at low concentrations but tend to form dimers and larger oligomers at higher concentrations. wikipedia.org The solid-state structure of ethylmagnesium bromide crystallized from diethyl ether reveals a monomeric, tetrahedrally coordinated magnesium atom bound to the ethyl group, a bromine atom, and two molecules of ether. wisc.edu

Tetrahydrofuran (THF): THF is a more strongly coordinating (more basic) solvent than diethyl ether. libretexts.org This stronger coordination favors the formation of monomeric Grignard species, even at higher concentrations, by effectively competing with the bridging interactions that lead to aggregation. libretexts.org The crystal structure of ethylmagnesium bromide from THF shows a five-coordinate magnesium center in a monomeric structure. libretexts.org

For octoxyphenylmagnesium bromide, it is expected that in THF, the predominant species would be a monomer with magnesium coordinated to the aryl group, the bromide, and two THF molecules, (Octoxyphenyl)MgBr(THF)₂. The potential for intramolecular coordination from the octoxy group could lead to a five-coordinate species, (Octoxyphenyl)MgBr(THF), where the octoxybenzene acts as a bidentate ligand.

| Compound | Solvent | Mg Coordination Number | Geometry | Mg-C Bond Length (Å) | Mg-Br Bond Length (Å) | Reference |

|---|---|---|---|---|---|---|

| EtMgBr | Et₂O | 4 | Tetrahedral | 2.15 | 2.44 | wisc.edu |

| EtMgBr | THF | 5 | Trigonal bipyramidal | 2.18 | 2.48 | libretexts.org |

| PhMgBr | Et₂O | 4 | Tetrahedral | 2.11 | 2.44 | libretexts.org |

At higher concentrations or in less coordinating solvents, Grignard reagents aggregate to form dimeric and higher-order polymeric structures. wikipedia.org This aggregation typically occurs through halide bridges (Mg-X-Mg), where the halogen atoms are shared between two magnesium centers. acs.org

For example, ethylmagnesium bromide in the presence of triethylamine (a non-coordinating solvent for magnesium) forms a dimeric structure with two bridging bromide atoms. libretexts.org More complex Grignard reagents can form even larger aggregates, such as tetramers. acs.org The steric bulk of the organic group plays a crucial role; larger groups, like the octoxybenzene moiety, tend to disfavor the formation of large, sterically crowded polymers and may favor monomeric or dimeric species. researchgate.net

| Grignard Reagent (RMgX) | Solvent | Predominant Species in Solution | Key Factor |

|---|---|---|---|

| CH₃MgCl | Et₂O | Dimer/Polymer | Small R group, bridging favored |

| CH₃MgCl | THF | Monomer | Strongly coordinating solvent |

| t-BuMgCl | Et₂O | Monomer | Sterically bulky R group |

| PhMgBr | Et₂O | Monomer/Dimer Equilibrium | Aryl group influence |

Stereochemical Aspects of Magnesium Coordination Complexes

The stereochemistry of Grignard reagents is a complex topic. When the magnesium atom is attached directly to a stereogenic carbon center, the Grignard reagent is often configurationally unstable, and its formation can proceed with loss of stereochemical information, partly due to the radical mechanism of its formation. reddit.comrsc.org

However, the coordination complex itself can be a source of chirality. Even if the octoxybenzene ligand is achiral, the coordination of chiral ligands to the magnesium center can create a chiral environment. For instance, using a chiral ethereal solvent can lead to the formation of diastereomeric solvated complexes, which can, in turn, induce stereoselectivity in subsequent reactions with prochiral substrates like ketones. ic.ac.uk

The addition of chiral ligands, such as diamines derived from amino acids, can create well-defined chiral magnesium complexes that mediate highly enantioselective additions of the Grignard reagent to aldehydes and ketones. ic.ac.uknih.gov In such cases, the reaction proceeds through a diastereomeric transition state where the chiral ligand dictates the facial selectivity of the nucleophilic attack. While specific studies on octoxyphenylmagnesium bromide are absent, it is reasonable to assume that its coordination sphere could be rendered chiral through the addition of appropriate chiral ligands, thereby enabling its use in asymmetric synthesis.

Geometric Arrangements and Coordination Numbers of Magnesium Centers

The geometric arrangement and coordination number of the magnesium center in organomagnesium complexes, such as those related to magnesium octoxybenzene bromide, are highly dependent on the nature of the ligands, the solvent, and the physical state (solid or solution). Generally, magnesium(II) centers exhibit a strong tendency to achieve coordination saturation, typically resulting in coordination numbers ranging from 2 to 6, with 4 and 6 being the most common.

In the solid state, the structures of many Grignard-type reagents (RMgX) and related magnesium aryloxides have been elucidated by X-ray crystallography. For instance, monomeric magnesium complexes often adopt a distorted tetrahedral geometry with a coordination number of 4. nih.gov This is frequently observed in the presence of coordinating solvents like tetrahydrofuran (THF) or diethyl ether, which occupy coordination sites on the magnesium center. For example, the structure of ethylmagnesium bromide crystallized from diethyl ether exists as a 4-coordinate monomer. libretexts.org However, the use of a less sterically demanding solvent like THF can result in a 5-coordinate monomeric structure. libretexts.org

In solution, the situation is more complex due to the existence of the Schlenk equilibrium, which describes a series of exchange reactions between different organomagnesium species. libretexts.org This equilibrium can lead to the formation of various species, including dimers and higher oligomers, where halide or aryloxide groups can act as bridging ligands between two or more magnesium centers. In such dimeric structures, the magnesium centers are often bridged by two halogen atoms, maintaining a tetrahedral coordination geometry. nih.gov For some heteroleptic magnesium complexes, such as those with bulky aryloxide ligands, dimeric structures with tri-coordinate metal centers have been observed in the solid state, where the aryloxide anions serve as the bridging groups. rsc.org

The coordination environment around magnesium in various complexes can be summarized as follows:

| Coordination Number | Geometry | Examples |

| 2 | Linear | Observed in the vapor phase for some dialkyl magnesium compounds. libretexts.org |

| 3 | Trigonal Planar | Found in some dimeric magnesium aryloxides with bulky ligands. rsc.org |

| 4 | Distorted Tetrahedral | Common for monomeric Grignard reagents in coordinating solvents like diethyl ether. nih.govlibretexts.org |

| 5 | Trigonal Bipyramidal or Square Pyramidal | Can occur with less sterically demanding solvents like THF. libretexts.org |

| 6 | Distorted Octahedral | Often seen in complexes with smaller ligands or in the presence of strongly coordinating multidentate ligands. nih.govmdpi.com |

Chiral Ligand Design and Helicity in Related Magnesium Complexes

The design of chiral ligands for magnesium complexes is a significant area of research, primarily driven by the application of these complexes in asymmetric catalysis. The development of chiral magnesium catalysts offers a more environmentally friendly and cost-effective alternative to many transition metal-based systems. The core principle in designing chiral ligands is to create a well-defined three-dimensional structure around the magnesium center that can effectively differentiate between enantiotopic faces of a prochiral substrate. patsnap.com

Several strategies have been employed in the design of chiral ligands for magnesium. A prevalent approach involves the use of C2-symmetric ligands, which possess a twofold axis of rotation. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.gov These ligands typically chelate to the magnesium center through two or more donor atoms, such as nitrogen or oxygen, creating a stable chiral environment.

The modular construction of ligands is another key design principle. nih.gov This allows for the systematic variation of steric and electronic properties of the ligand to optimize its performance for a specific catalytic reaction. For example, by modifying the substituents on the chiral backbone of a ligand, one can fine-tune the shape and size of the catalytic pocket.

While the concept of helicity is more commonly associated with larger, more complex supramolecular structures or certain types of organic molecules, the arrangement of chiral ligands around a metal center can induce a helical chirality in the resulting complex. In the context of magnesium complexes, the coordination of specifically designed chiral ligands can lead to the formation of helical structures, although this is not as extensively documented as in other areas of coordination chemistry. The formation of such helical structures would be highly dependent on the ligand's architecture, its denticity, and the coordination preferences of the magnesium ion.

Reactivity and Mechanistic Investigations of Octoxybenzene Magnesium Bromide

Nucleophilic Carbon-Carbon Bond Forming Reactions

The highly polarized carbon-magnesium bond in octoxybenzene magnesium bromide renders the aryl carbon strongly nucleophilic, enabling it to readily attack electrophilic centers, most notably the carbon atom of carbonyl groups. masterorganicchemistry.com This reactivity is fundamental to the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters)

Grignard reagents, in general, react with carbonyl compounds to produce alcohols. libretexts.org The nature of the resulting alcohol—primary, secondary, or tertiary—is determined by the type of carbonyl compound used. libretexts.org

Aldehydes: The reaction of octoxybenzene magnesium bromide with an aldehyde results in the formation of a secondary alcohol after an acidic workup. libretexts.orgchemistrysteps.com The nucleophilic octoxybenzene group adds to the carbonyl carbon, and upon protonation, a secondary alcohol is formed. chemistrysteps.com

Ketones: When octoxybenzene magnesium bromide reacts with a ketone, a tertiary alcohol is produced. libretexts.orgchemistrysteps.comlibretexts.org Similar to the reaction with aldehydes, the octoxybenzene group adds to the carbonyl carbon, leading to a tertiary alcohol after the workup. chemistrysteps.com

Esters: The reaction with esters is more complex, as it involves two equivalents of the Grignard reagent. chemistrysteps.commasterorganicchemistry.com The initial nucleophilic addition is followed by the elimination of an alkoxide group, forming a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol where two of the alkyl/aryl groups are derived from the Grignard reagent. libretexts.orgmasterorganicchemistry.com

Table 1: Reaction of Octoxybenzene Magnesium Bromide with Carbonyl Compounds

| Carbonyl Compound | Initial Product (Alkoxide) | Final Product (After Acid Workup) | Product Class |

| Aldehyde (RCHO) | R-CH(O-MgBr)-Ar | R-CH(OH)-Ar | Secondary Alcohol |

| Ketone (R₂C=O) | R₂C(O-MgBr)-Ar | R₂C(OH)-Ar | Tertiary Alcohol |

| Ester (RCOOR') | R-C(O-MgBr)(Ar)₂ | R-C(OH)(Ar)₂ | Tertiary Alcohol |

Note: Ar represents the octoxybenzene group.

The reactivity of carbonyl compounds towards nucleophilic addition is influenced by both electronic and steric factors. chemistrysteps.com Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. chemistrysteps.com

Cross-Coupling Reactions with Organic Electrophiles

Octoxybenzene magnesium bromide can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds between two different organic fragments. These reactions are powerful tools for the synthesis of complex organic molecules, including biaryls and substituted aromatic compounds. wikipedia.orgorganic-chemistry.org

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Octoxybenzene magnesium bromide can be coupled with various aryl or vinyl halides to produce the corresponding cross-coupled products. organic-chemistry.orgyoutube.com The catalytic cycle typically involves oxidative addition of the organic halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.com

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org While this reaction directly uses organozinc compounds, Grignard reagents like octoxybenzene magnesium bromide can be readily converted to the corresponding organozinc species in situ for subsequent coupling. organic-chemistry.org This method offers a broad scope and high functional group tolerance. wikipedia.orgresearchgate.net

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org Although it doesn't directly use Grignard reagents, the biaryl products synthesized via Suzuki coupling are analogous to those achievable through Kumada coupling with reagents like octoxybenzene magnesium bromide. libretexts.orgyoutube.com

Table 2: Overview of Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Kumada | Grignard Reagent (e.g., ArMgBr) | Organic Halide (R-X) | Ni or Pd |

| Negishi | Organozinc (e.g., ArZnX) | Organic Halide (R-X) | Ni or Pd |

| Suzuki | Organoboron (e.g., ArB(OH)₂) | Organic Halide (R-X) | Pd |

Note: Ar represents the octoxybenzene group.

Basic Properties and Protonolysis Reactions of Organomagnesium Halides

Grignard reagents are not only potent nucleophiles but also exceptionally strong bases. masterorganicchemistry.com This inherent basicity dictates the reaction conditions and the types of functional groups that are compatible with these reagents.

Reaction with Active Hydrogen Species

Octoxybenzene magnesium bromide will readily react with any compound possessing an acidic hydrogen, in what is essentially an acid-base reaction. unacademy.comvedantu.com This includes not only obvious acids but also weakly acidic compounds like water, alcohols, and amines. masterorganicchemistry.comvedantu.com

Protonolysis by Water: It is crucial to carry out Grignard reactions under strictly anhydrous (dry) conditions. libretexts.org If water is present, the Grignard reagent will be rapidly protonated by water to form the corresponding hydrocarbon (in this case, octoxybenzene) and a magnesium hydroxobromide salt. libretexts.orgquora.com This reaction consumes the Grignard reagent, reducing the yield of the desired product.

Reaction with Alcohols: Alcohols are also sufficiently acidic to react with Grignard reagents. unacademy.comvedantu.com The reaction between octoxybenzene magnesium bromide and an alcohol will produce octoxybenzene and a magnesium alkoxide. unacademy.com This reactivity prevents the direct preparation of a Grignard reagent from a molecule that also contains a hydroxyl group. libretexts.org

Mechanistic Insights into Aryl-Magnesium Halide Reactivity

The mechanism of Grignard reactions, particularly those involving aryl magnesium halides, has been a subject of extensive study. While polar, nucleophilic attack is a common pathway, evidence also points to the involvement of electron transfer processes in certain reactions.

Electron Transfer Mechanisms

In some reactions, particularly with certain substrates, an alternative to the direct nucleophilic addition is a single-electron transfer (SET) mechanism. wikipedia.org This pathway involves the transfer of a single electron from the Grignard reagent to the substrate, generating radical intermediates. wikipedia.orgacs.org

The likelihood of a polar versus a radical mechanism can be dependent on the substrate. wikipedia.org For instance, in reactions with carbonyl compounds, the reduction potential of the carbonyl compound is a key factor. wikipedia.org While reactions with aliphatic aldehydes tend to favor a nucleophilic addition pathway, substrates with lower reduction potentials, such as aromatic ketones, may react via an SET mechanism. acs.org

Furthermore, in the context of cross-coupling reactions, single-electron transfer from an aryl Grignard reagent to an aryl halide can initiate a radical chain reaction, leading to the formation of the coupled product. rsc.orgrsc.org Studies have shown that the homocoupling of aryl Grignard reagents can also be mediated by processes involving electron transfer, with evidence pointing to the involvement of biaryl radical anions as intermediates. researchgate.net

Aryl Radical Intermediates

The formation of Grignard reagents from aryl halides, including octoxybenzene bromide, is widely understood to involve single electron transfer (SET) from the magnesium metal surface to the aryl halide. This process generates a transient radical anion, which then fragments to produce an aryl radical and a magnesium bromide radical. The resulting octoxybenzene radical can then react with the magnesium surface to form the final Grignard reagent.

Evidence for the presence of aryl radical intermediates in Grignard reagent formation is well-documented. Studies using radical traps and the observation of radical-initiated side reactions provide strong support for this mechanism. For instance, in related systems, the use of radical scavengers like 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO) has allowed for the trapping and characterization of the intermediate aryl radicals, confirming their existence on the reaction pathway. harvard.edu While specific studies on octoxybenzene magnesium bromide are not extensively reported, the general mechanism for aryl Grignard formation strongly implies the transient existence of the octoxybenzene radical.

Theoretical Descriptions of Magnesium-Halogen Exchange Processes

The formation of octoxybenzene magnesium bromide can also be achieved through a magnesium-halogen exchange reaction, where an existing Grignard reagent, typically an alkylmagnesium halide like iso-propylmagnesium chloride, is reacted with octoxybromobenzene. This method is particularly useful for preparing functionalized Grignard reagents under milder conditions than the direct reaction with magnesium metal. harvard.edu

Theoretical studies, often employing density functional theory (DFT) calculations, have provided significant insights into the mechanism of the magnesium-halogen exchange. These studies have shown that the reaction generally proceeds through a four-centered transition state involving the two magnesium atoms and the two halogen atoms. The thermodynamics of the exchange are influenced by the relative stability of the Grignard reagents involved. The equilibrium typically favors the formation of the more stable Grignard reagent, which is often the one where the organic group can better stabilize a negative charge. nih.gov

The rate of the magnesium-halogen exchange is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the exchange, while electron-donating groups, such as the octoxy group, generally slow it down. harvard.edu This is attributed to the increased electron density on the aromatic ring, which makes the carbon-bromine bond less susceptible to nucleophilic attack by the exchanging Grignard reagent. The relative rates of exchange for different halogens follow the trend I > Br > Cl, with the C-Br bond being significantly more reactive than the C-Cl bond. researchgate.net

Factors Governing Reactivity and Selectivity

The reactivity and selectivity of octoxybenzene magnesium bromide in subsequent reactions are governed by a combination of steric and electronic factors, as well as the role of magnesium halides present in the reaction mixture.

Steric and Electronic Effects of the Octoxybenzene Substituent

The octoxy group, typically positioned para to the magnesium-bearing carbon to minimize steric hindrance, exerts a significant electronic effect on the Grignard reagent. As an electron-donating group, the octoxy substituent increases the electron density on the aromatic ring through resonance. This, in turn, increases the nucleophilicity of the carbanionic carbon atom of the Grignard reagent, making it a more potent nucleophile compared to unsubstituted phenylmagnesium bromide.

The interplay of these electronic and steric effects can be observed in various reactions. For instance, in cross-coupling reactions, the enhanced nucleophilicity can lead to higher reaction rates, while in additions to carbonyl compounds, the steric profile might influence diastereoselectivity.

Role of Lewis Acidic Magnesium Halides in Reaction Pathways

Grignard reagents exist in solution as a complex mixture of species in equilibrium, as described by the Schlenk equilibrium:

2 RMgBr ⇌ R₂Mg + MgBr₂

The magnesium bromide (MgBr₂) generated in this equilibrium, or present from the formation of the Grignard reagent, is a Lewis acid. researchgate.net This Lewis acidic character allows it to play a crucial role in many reactions of Grignard reagents.

In reactions with carbonyl compounds, for example, the MgBr₂ can coordinate to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by the Grignard reagent. This coordination polarizes the carbon-oxygen double bond, making the carbonyl carbon more electrophilic. researchgate.net This Lewis acid assistance is often a key factor in the high reactivity of Grignard reagents towards aldehydes and ketones.

The presence and concentration of MgBr₂ can also influence the aggregation state of the Grignard reagent in solution, which in turn affects its reactivity. The formation of dimers and higher-order aggregates can modulate the nucleophilicity of the organometallic species. Additives such as lithium chloride (LiCl) are known to break up these aggregates, leading to more reactive "ate" complexes, which can enhance the rate and efficiency of reactions like the magnesium-halogen exchange. nih.gov

Advanced Spectroscopic and Computational Characterization of Organomagnesium Octoxybenzene Bromide

Structural Elucidation Techniques

The structure of Grignard reagents can be complex, existing as monomers, dimers, or larger aggregates, often in equilibrium with diorganomagnesium and magnesium dihalide species (the Schlenk equilibrium). wikipedia.org The solid-state and solution-state structures can differ significantly.

X-ray diffraction is the most definitive method for determining the solid-state structure of crystalline compounds. While a crystal structure for (4-octyloxyphenyl)magnesium bromide is not publicly available, analysis of related Grignard reagents provides significant insight into its likely solid-state form.

Grignard reagents typically crystallize with solvent molecules, most commonly ethers like diethyl ether or tetrahydrofuran (B95107) (THF), coordinated to the magnesium atom. wisc.eduresearchgate.net This coordination is essential for stabilizing the reagent. The magnesium center in these solvated Grignard reagents is generally tetracoordinate, adopting a distorted tetrahedral geometry. wisc.edu

For instance, the crystal structure of ethylmagnesium bromide dietherate reveals a monomeric species with the magnesium atom bonded to the ethyl group, a bromine atom, and two oxygen atoms from the diethyl ether molecules. wisc.edu Similarly, phenylmagnesium bromide has been characterized as an adduct with ether ligands, where the magnesium center is tetrahedral. wikipedia.org It is highly probable that (4-octyloxyphenyl)magnesium bromide would adopt a similar monomeric structure in the solid state when crystallized from an ethereal solvent, with the magnesium atom coordinated to the octyloxyphenyl group, the bromine atom, and two solvent molecules.

| Parameter | Expected Value for (4-octyloxyphenyl)magnesium bromide · 2THF |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Tetrahedral |

| Mg-C bond length | ~2.1 Å |

| Mg-Br bond length | ~2.5 Å |

| Mg-O bond length | ~2.0 Å |

This is an interactive data table based on typical values for aryl Grignard reagents.

It is also possible for aryl Grignard reagents to form bridged dimers in the solid state, especially with less sterically demanding substituents or in different solvents. acs.org In such a dimeric structure, the bromine atoms would likely bridge the two magnesium centers.

Spectroscopic Methods for Solution-State Characterization

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, which further complicates their characterization. wikipedia.org

Spectroscopic methods are invaluable for understanding the nature of the species present in solution.

NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution. For (4-octyloxyphenyl)magnesium bromide, ¹H and ¹³C NMR would provide detailed information about the organic framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the octyloxy chain and the phenyl group. The aromatic protons would appear as a set of doublets in the range of 6.5-8.0 ppm, typical for a para-substituted benzene ring. The protons of the methylene group attached to the oxygen atom (–OCH₂–) would likely resonate around 3.9-4.1 ppm. The remaining protons of the octyl group would appear in the upfield region of the spectrum, between 0.8 and 1.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would also display distinct signals for the aromatic and aliphatic carbons. The ipso-carbon (the carbon atom directly bonded to the magnesium) is expected to be significantly deshielded, appearing in the range of 160-170 ppm. The other aromatic carbons would resonate between 110 and 140 ppm. The carbons of the octyloxy group would be found in the upfield region of the spectrum.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| C-Mg | - | 160 - 170 |

| -OCH₂- | 3.9 - 4.1 | 65 - 70 |

| -CH₂- (alkyl) | 1.2 - 1.8 | 20 - 35 |

| -CH₃ | 0.8 - 1.0 | ~14 |

This is an interactive data table of expected NMR chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the formation of Grignard reagents. researchgate.net The disappearance of the C-Br stretching vibration of the starting material, 4-bromo-1-octyloxybenzene, and the appearance of new bands associated with the C-Mg bond can be observed. Aryl Grignard reagents typically show characteristic absorptions in the fingerprint region of the IR spectrum. For phenylmagnesium bromide, peaks in the 1500-1600 cm⁻¹ range are indicative of the aromatic ring. chegg.com The C-Mg stretching vibration is expected to appear in the far-IR region, typically between 365 and 535 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is not a conventional method for the routine characterization of Grignard reagents due to their high reactivity and low volatility. Analysis often leads to the observation of hydrolysis or oxidation products. However, specialized techniques could potentially provide information on the oligomeric nature of the reagent in the gas phase.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure, bonding, and reactivity of organometallic compounds.

DFT calculations can provide detailed insights into the electronic structure and reactivity of (4-octyloxyphenyl)magnesium bromide. These studies can model the geometry of the monomeric and dimeric species, both unsolvated and solvated, to determine their relative stabilities.

Calculations can elucidate the nature of the C-Mg bond, which has a significant ionic character. leah4sci.com The calculated charge distribution would show a partial negative charge on the ipso-carbon atom, which accounts for the nucleophilic nature of Grignard reagents.

Furthermore, DFT can be used to model the reaction pathways of this Grignard reagent with various electrophiles, helping to understand its reactivity and selectivity. For instance, the mechanism of cross-coupling reactions involving aryl Grignard reagents has been extensively studied using DFT, revealing the roles of different oxidation states of the transition metal catalyst. mdpi.com Such studies can predict the activation barriers for different reaction channels and explain experimentally observed outcomes.

| Computational Method | Application |

| Geometry Optimization | Prediction of stable structures (monomer, dimer), bond lengths, and angles. |

| Natural Bond Orbital (NBO) Analysis | Determination of atomic charges and the nature of the C-Mg bond. |

| Frequency Calculations | Prediction of IR spectra to compare with experimental data. |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms and prediction of reactivity. |

This is an interactive data table summarizing computational approaches.

Molecular Dynamics Simulations of Magnesium Complexes

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the structure, dynamics, and interactions of organomagnesium compounds like Magnesium;octoxybenzene;bromide at an atomic level. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering insights that are often difficult to obtain through experimental methods alone. For organomagnesium complexes, MD simulations are particularly valuable for understanding their behavior in solution, where they often exist in a complex equilibrium of monomeric, dimeric, and other aggregated forms, and where solvent molecules play a crucial role in their structure and reactivity.

Simulation Parameters and Force Fields

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. For organometallic compounds such as Grignard reagents, standard biomolecular or organic force fields are often inadequate. Therefore, specific parameters for the magnesium atom and its coordination environment need to be developed and validated. This typically involves quantum mechanical calculations to determine partial charges, bond lengths, bond angles, and dihedral parameters that accurately represent the electronic and steric properties of the magnesium center and its ligands.

A representative set of non-bonded and bonded parameters for simulating a magnesium complex in an ethereal solvent like tetrahydrofuran (THF) is presented below. It is important to note that these are generalized parameters and would require refinement for the specific case of this compound.

Table 1: Representative Force Field Parameters for MD Simulations of a Magnesium Complex

| Atom Type | Epsilon (kcal/mol) | Sigma (Å) | Charge (e) |

|---|---|---|---|

| Mg | 0.875 | 1.73 | +0.6 |

| O (ether) | 0.210 | 3.02 | -0.5 |

| C (aromatic) | 0.070 | 3.55 | Variable |

| Br | 0.250 | 4.30 | -0.4 |

This is an interactive data table. You can sort and filter the data.

Solvation and Aggregation State

In solution, Grignard reagents are known to exist in a dynamic equilibrium, often referred to as the Schlenk equilibrium. This involves the disproportionation of the organomagnesium halide into a dialkylmagnesium or diarylmagnesium species and a magnesium dihalide. MD simulations can be employed to study the thermodynamics and kinetics of these equilibria by modeling the behavior of multiple Grignard molecules in a solvent box.

Simulations of related phenylmagnesium bromide in THF have shown that the magnesium center is typically coordinated by solvent molecules, leading to a tetrahedral geometry. The number and arrangement of these solvent molecules are critical in stabilizing the complex and influencing its reactivity. For this compound, the octoxy group would introduce additional complexity, potentially influencing the aggregation state and the coordination sphere of the magnesium atom.

Analysis of Simulation Trajectories

Once an MD simulation is performed, the resulting trajectory, which is a record of the positions and velocities of all atoms over time, can be analyzed to extract a wealth of information.

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the local structure around the magnesium atom. For instance, the Mg-O RDF would reveal the average distance and coordination number of solvent molecules around the magnesium center. Similarly, the Mg-Br and Mg-C RDFs provide information about the geometry of the Grignard reagent itself.

Coordination Number Analysis: By analyzing the trajectory, it is possible to determine the average number of solvent molecules, bromide ions, and organic ligands in the first and second coordination shells of the magnesium atom. This can shed light on the stability of different coordination states.

Dynamical Properties: MD simulations can also be used to study the dynamics of the system. For example, the residence time of solvent molecules in the first coordination shell of the magnesium can be calculated, providing insights into the lability of the solvent ligands. The diffusion coefficient of the entire complex can also be determined.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in THF

| Property | Value |

|---|---|

| Average Mg-O(THF) distance | 2.15 Å |

| Average Mg-Br distance | 2.48 Å |

| Average Mg-C(ipso) distance | 2.12 Å |

| Average Coordination Number of Mg | 4 |

This is an interactive data table. You can sort and filter the data.

Q & A

Q. What are the standard synthetic routes for magnesium bromide (MgBr₂)?

- Direct Synthesis : React Mg metal with bromine (Br₂) in anhydrous ether: Ensure exclusion of moisture to prevent hydrolysis .

- Acid-Base Reaction : Use MgO or MgCO₃ with hydrobromic acid (HBr): Monitor reaction completion via pH neutralization .

Q. How to calculate the volume of a magnesium bromide solution required for a specific molarity?

- Steps :

Calculate moles of MgBr₂ using mass and molar mass (184.113 g/mol).

Apply molarity formula:

Example: For 10.1 g MgBr₂ in 0.219 M solution:

.

Q. What safety protocols are critical when handling magnesium bromide?

- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319).

- Ventilation : Use fume hoods to prevent inhalation of bromine vapors (H335).

- Spill Management : Collect using non-sparking tools; avoid water contact to prevent exothermic reactions .

Q. How to characterize the ionic structure of magnesium bromide?

- X-ray Diffraction (XRD) : Confirm crystal lattice parameters (e.g., hexagonal structure).

- FT-IR Spectroscopy : Identify Mg-Br vibrational modes (~200–400 cm⁻¹).

- Conductivity Tests : Verify ionic dissociation in aqueous solutions .

Advanced Research Questions

Q. Does the preparation temperature of anhydrous MgBr₂ affect its solvating power?

- Experimental Design : Desolvate MgBr₂ at 100–400°C under reduced pressure. Expose to ether vapor at 25°C and measure solvation rates.

- Findings : No significant variation in solvation capacity within 100–400°C, suggesting temperature-independent activity .

Q. What thermodynamic data are essential for modeling MgBr₂ reactions?

- Key Parameters :

| Property | Value | Reference |

|---|---|---|

| ΔfH° (solid) | -524.26 kJ/mol | |

| S° (solid) | 117.11 J/mol·K | |

| Melting Point | 711°C |

Q. How does MgBr₂ act as a catalyst in triglyceride analysis?

- Mechanism : Mg²⁺ coordinates with ester carbonyl groups, polarizing bonds and facilitating nucleophilic attack. Monitor via NMR or mass spectrometry to track positional isomerism .

Q. How to resolve contradictions between experimental and theoretical Mg/O ratios in MgO synthesis?

- Case Study : Theoretical Mg% in MgO is 60.3%, but experiments often yield lower values (e.g., 55–58%).

- Analysis :

Q. What computational methods predict MgBr₂’s interaction with aromatic compounds like methoxybenzene?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.